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Compound of Interest

Compound Name: 2-Benzyl-1h-imidazole

Cat. No.: B1267619 Get Quote

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Benzyl-1H-
imidazole

Introduction

2-Benzyl-1H-imidazole (CAS No. 14700-62-0) is a heterocyclic aromatic compound that has

garnered significant interest within the scientific community, particularly in the fields of

medicinal chemistry and materials science.[1][2] Its structure, featuring a versatile imidazole

ring coupled with a benzyl group, serves as a foundational scaffold for a wide array of

derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-

inflammatory properties.[3] The development of novel therapeutics and functional materials

based on this core structure relies heavily on a profound understanding of its physicochemical

properties, molecular structure, and reactivity.

This technical guide provides a comprehensive overview of the theoretical and computational

studies performed on 2-Benzyl-1H-imidazole and its derivatives. It is intended for researchers,

scientists, and drug development professionals, offering a detailed exploration of computational

methodologies, experimental characterization, and the correlation between molecular

properties and biological activity.

Molecular and Physicochemical Properties
The fundamental characteristics of 2-Benzyl-1H-imidazole are summarized below. These

properties are crucial for its application as a building block in organic synthesis and drug
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design.[1][4]

Property Value Reference

IUPAC Name 2-benzyl-1H-imidazole [4]

CAS Number 14700-62-0 [2][4]

Molecular Formula C₁₀H₁₀N₂ [2][4]

Molecular Weight 158.20 g/mol [2][4]

Appearance Off-white to light yellow powder [2]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 2 [4]

Rotatable Bond Count 1 [4]

Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the electronic structure, reactivity,

and potential biological interactions of 2-Benzyl-1H-imidazole. Density Functional Theory

(DFT) is a primary tool for these investigations, enabling the prediction of various molecular

properties.[5][6]
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Computational Analysis Workflow for 2-Benzyl-1H-imidazole
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Computational analysis workflow.

Frontier Molecular Orbital (HOMO-LUMO) Analysis
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are critical in determining molecular reactivity. The energy gap (ΔE) between HOMO

and LUMO indicates the chemical stability and reactivity of a molecule; a smaller gap suggests

higher reactivity.[5] DFT calculations are commonly used to determine these values.[5][7]

Parameter Description
Typical Calculated
Value (eV)

Reference

E(HOMO)

Energy of the Highest

Occupied Molecular

Orbital

-6.2 to -6.3 [5]

E(LUMO)

Energy of the Lowest

Unoccupied Molecular

Orbital

-1.8 to -1.9 [5]

Energy Gap (ΔE) E(LUMO) - E(HOMO) ~4.4 - 4.5 [5]

Chemical Hardness

(η)

(E(LUMO) -

E(HOMO)) / 2
~2.2 [5]

Electrophilicity (ω)
Describes the ability

to accept electrons
Varies with derivative [8]

Values are representative for imidazole derivatives and calculated using methods like B3LYP/6-

311G(d,p).

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and

charge delocalization, which contribute to the overall stability of the molecule.[9][10] For

imidazole derivatives, NBO analysis helps in understanding the charge transfer interactions

between donor and acceptor orbitals, which is crucial for designing materials with specific

electronic properties, such as for nonlinear optics (NLO).[6][8]

Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a

molecule when bound to a larger target, such as a protein receptor.[11] This is fundamental in
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drug development for identifying potential drug candidates. Derivatives of 2-Benzyl-1H-
imidazole have been docked against various biological targets, including EGFR (Epidermal

Growth Factor Receptor) and bacterial enzymes, to elucidate their mechanism of action and

predict binding affinities.[12][13] Studies show that the imidazole ring often participates in

hydrogen bonding, while the benzyl and phenyl groups engage in hydrophobic interactions

within the active site.[13]

Logical Flow of a Molecular Docking Study
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Logical flow of a molecular docking study.

Experimental Protocols and Characterization
The synthesis and characterization of 2-Benzyl-1H-imidazole derivatives are well-

documented, providing a solid foundation for further research.
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General Synthesis and Characterization Workflow

Synthesis

Work-up & Purification

Characterization

Final Product

Reactants:
- o-phenylenediamine derivative

- Phenylacetic acid derivative

Reaction
(e.g., Reflux in Ethanol/Acid)

Cooling & Precipitation

TLC Monitoring

Filtration & Washing

Recrystallization
(e.g., from Ethanol)

Pure 2-Benzyl-1H-imidazole
Derivative

Spectroscopic Analysis
(FT-IR, NMR, Mass Spec)

Melting Point Determination

Click to download full resolution via product page

General synthesis and characterization workflow.
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Synthesis Protocol: General Procedure
A common method for synthesizing 2-substituted benzimidazole derivatives involves the

condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[14]

Reaction Setup: Dissolve o-phenylenediamine (10 mmol) and a substituted phenylacetic acid

(10 mmol) in a suitable solvent such as absolute ethanol (50 mL).[14]

Catalysis: Add a catalyst, such as ZnO nanoparticles (0.02 mol%) or a few drops of a strong

acid (e.g., HCl), to the mixture.[14]

Reflux: Heat the reaction mixture under reflux at approximately 70-80°C. The reaction

progress is monitored using Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the crude

product.

Purification: Filter the solid, wash it with a cold ethanol-water mixture, and then recrystallize

from a suitable solvent like ethanol to obtain the pure product.[14]

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of synthesized compounds.

The data obtained from these techniques are often compared with values predicted by DFT

calculations to validate both the experimental and theoretical results.[6][15]
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Technique
Wavenumber
(cm⁻¹) / Chemical
Shift (δ, ppm)

Assignment Reference

FT-IR ~3400
N-H stretching

(imidazole ring)

~3050
Aromatic C-H

stretching
[15]

~1620 C=N stretching [16]

~1590
Aromatic C=C

stretching
[16]

¹H NMR ~12.5 - 13.3
Singlet, 1H (imidazole

N-H)
[16]

~7.1 - 7.6
Multiplet, aromatic

protons (Ar-H)
[11]

~4.2

Singlet, 2H

(methylene -CH₂-

bridge)

¹³C NMR ~151 Imidazole C=N [16]

~111 - 144 Aromatic carbons [16]

~35
Methylene carbon (-

CH₂-)
[17]

Note: Specific shifts and wavenumbers vary depending on the derivative and solvent used.

Protocol: In Vitro Antibacterial Activity Assay
The evaluation of biological activity is a critical step in drug development. A representative

protocol for assessing antibacterial efficacy is the broth microdilution method.

Preparation: Prepare a stock solution of the synthesized 2-Benzyl-1H-imidazole derivative

in a suitable solvent like DMSO.
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Inoculum: Culture selected bacterial strains (e.g., S. aureus, E. coli) in nutrient broth

overnight at 37°C. Dilute the culture to achieve a standard concentration of colony-forming

units (CFU/mL).

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test

compound in Mueller-Hinton broth to obtain a range of concentrations.

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria

+ broth), negative (broth only), and standard antibiotic (e.g., Ciprofloxacin) controls.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of the compound that visibly inhibits bacterial growth.

Conclusion
The convergence of theoretical calculations and experimental studies provides a powerful

paradigm for the investigation of 2-Benzyl-1H-imidazole and its derivatives. Computational

methods like DFT and molecular docking offer predictive power, guiding the synthesis of novel

compounds with tailored electronic and biological properties.[6][12] Experimental protocols for

synthesis and characterization validate these predictions and are essential for confirming the

structure and evaluating the therapeutic potential of new molecules. This integrated approach

accelerates the discovery and development of advanced materials and pharmaceuticals based

on the versatile 2-Benzyl-1H-imidazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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